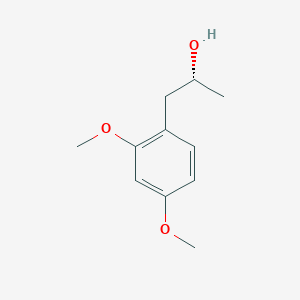

(R)-1-(2,4-Dimethoxyphenyl)propan-2-ol

Description

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

(2R)-1-(2,4-dimethoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m1/s1 |

InChI Key |

GQZAFJKRMBGHPU-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](CC1=C(C=C(C=C1)OC)OC)O |

Canonical SMILES |

CC(CC1=C(C=C(C=C1)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

A common preparation involves reductive amination of 2,4-dimethoxybenzaldehyde with suitable amine sources, followed by stereoselective reduction:

- Step 1: Formation of an imine or Schiff base intermediate by condensation of 2,4-dimethoxybenzaldehyde with an amine.

- Step 2: Stereoselective reduction of the imine using reducing agents such as sodium borohydride or catalytic hydrogenation with chiral catalysts.

This method allows introduction of the amino group and the chiral center simultaneously, often yielding the (R)-enantiomer preferentially when chiral catalysts or enzymes are used.

Enzymatic Resolution and Transamination

- An enantiomeric mixture of 1-(2,4-dimethoxyphenyl)propan-2-amine can be produced by chemical reduction.

- This racemic mixture is then subjected to enzymatic resolution using omega-amino acid transaminases, which selectively convert one enantiomer into an achiral ketone, enriching the other enantiomer.

- This approach can yield high enantiomeric excess (60–90% ee) of the (R)-enantiomer.

Catalytic Hydrogenation of Prochiral Ketones

- 1-(2,4-Dimethoxyphenyl)propan-2-one can be stereoselectively reduced to the corresponding (R)-alcohol using chiral catalysts such as modified Raney nickel or palladium on carbon under hydrogen atmosphere.

- The process may involve two steps: first, reduction of imine intermediates followed by hydrogenolysis to yield the chiral amine or alcohol.

Representative Experimental Data and Reaction Conditions

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| Imine Formation | 2,4-Dimethoxybenzaldehyde + amine, reflux in solvent | Formation of imine intermediate |

| Reduction | Sodium borohydride or catalytic hydrogenation with chiral catalyst | Stereoselective reduction to (R)-alcohol or amine |

| Enzymatic Resolution | Omega-amino acid transaminase, aqueous medium, amino acceptor | Enrichment of (R)-enantiomer with 60–90% ee |

| Hydrogenolysis | Palladium on carbon, H2 pressure elevated | Conversion of diastereomeric intermediates to chiral amines/alcohols |

Analytical Characterization

To confirm the identity, purity, and stereochemistry of (R)-1-(2,4-dimethoxyphenyl)propan-2-ol, the following techniques are commonly employed:

- Chiral High-Performance Liquid Chromatography (HPLC): To determine enantiomeric excess.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.

- Mass Spectrometry (MS): To verify molecular weight.

- Infrared (IR) Spectroscopy: For functional group analysis.

Summary Table of Preparation Routes

| Preparation Method | Starting Material | Key Reagents/Catalysts | Enantiomeric Excess (ee) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 2,4-Dimethoxybenzaldehyde | Sodium borohydride, chiral catalysts | Up to 90% | Direct introduction of chiral center | Requires chiral catalysts |

| Enzymatic Resolution | Racemic 1-(2,4-dimethoxyphenyl)propan-2-amine | Omega-amino acid transaminase, amino acceptor | 60–90% | High selectivity, mild conditions | Enzyme availability, cost |

| Catalytic Hydrogenation | 1-(2,4-Dimethoxyphenyl)propan-2-one | Raney nickel, Pd/C under H2 | Variable, up to 90% | Scalable, well-established methods | Catalyst sensitivity |

Chemical Reactions Analysis

Types of Reactions

®-1-(2,4-Dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides (e.g., NaI) can be used for substitution reactions.

Major Products Formed

Oxidation: ®-1-(2,4-Dimethoxyphenyl)propan-2-one.

Reduction: ®-1-(2,4-Dimethoxyphenyl)propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(2,4-Dimethoxyphenyl)propan-2-ol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(2,4-Dimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy groups can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Isomers: Positional Methoxy Substitution

(R)-1-(3,4-Dimethoxyphenyl)propan-2-ol

- Stereochemical Impact: Both compounds share the (R)-configuration, but the shifted methoxy groups may lead to distinct diastereomer formation in synthetic pathways.

- Data Comparison: Property (R)-1-(2,4-Dimethoxyphenyl)propan-2-ol (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol Molecular Formula C₁₁H₁₆O₃ C₁₁H₁₆O₃ Molecular Weight 196.24 196.24 CAS Number Not provided 161121-03-5

Research Findings:

- In domino thia-Michael–Henry reactions, nitropropenes with 2,4-dimethoxy vs. 3,4-dimethoxy substituents exhibit divergent equilibria. For example, (E)-1-(2,4-dimethoxyphenyl)-2-nitropropene participates in dynamic covalent systems, while the 3,4-isomer is used to monitor reversibility, indicating distinct kinetic behaviors .

Functional Group Analogs: Nitropropenes and Amino Alcohols

(E)-1-(2,4-Dimethoxyphenyl)-2-nitropropene

- Key Differences: Functional Group: The nitropropene moiety introduces strong electron-withdrawing effects, enhancing reactivity in Michael additions compared to the alcohol group in the target compound. Applications: Used in asymmetric synthesis to generate thiolanes via domino reactions, leveraging nitro group participation .

D-2-Amino-3-phenyl-1-propanol

- Key Differences: Functional Group: An amino alcohol structure (C₉H₁₃NO) with a phenyl group instead of dimethoxyphenyl. Physical Properties: Melting point 90–94°C (vs. unconfirmed for the target compound) . Applications: Likely employed in chiral ligand synthesis or pharmaceuticals, contrasting with the methoxy-substituted alcohol’s role in dynamic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.